Home > Products > Screening Compounds P146406 > N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide - 1207059-56-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Catalog Number: EVT-2927864
CAS Number: 1207059-56-0
Molecular Formula: C20H22ClF3N4O2
Molecular Weight: 442.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(((2-(3-(1-(3-(3-Cyanophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)phenyl)pyrimidin-5-yl)oxy)methyl)-1-methylpiperidin-1-ium chloride monohydrate

Compound Description: This compound is a pyrimidine derivative characterized by its chloride monohydrate salt form. The reported research focuses on its crystal structure analysis, providing insights into its molecular geometry and packing arrangement. []

Relevance: Both this compound and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide share a core pyrimidine ring substituted with an oxymethyl-linked piperidine moiety. The presence of these common structural elements suggests potential similarities in their physicochemical properties and biological activities. []

Acrizanib (LHA510)

Compound Description: Acrizanib is a potent, small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). [] Specifically designed for topical ocular delivery, it demonstrates efficacy in treating neovascular age-related macular degeneration by inhibiting choroidal neovascularization (CNV). []

Relevance: Although structurally distinct from N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, acrizanib falls under the same broad category of VEGFR inhibitors. This shared mechanism of action, targeting angiogenesis, makes it a relevant compound for comparison. []

N-[3, 5-Bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (Compound 1)

Compound Description: Compound 1 is a pyrimidine derivative exhibiting inhibitory activity against the transcription factors NF-κB and AP-1. [] Research highlights its potential as an anti-inflammatory agent, with structure-activity relationship (SAR) studies focusing on improving its oral bioavailability and gastrointestinal permeability. []

Relevance: This compound and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide belong to the same class of substituted pyrimidines. Notably, both compounds feature a chlorine atom and a trifluoromethyl group attached to the pyrimidine ring, suggesting potential similarities in their pharmacological profiles. []

2-Methyl Analogue of Compound 1 (Compound 81)

Compound Description: This compound is a modified version of Compound 1, with a methyl group replacing the chlorine atom at the 2-position of the pyrimidine ring. [] Studies indicate that this substitution maintains in vitro activity comparable to Compound 1 while improving its Caco-2 permeability, a crucial factor for oral bioavailability. []

Relevance: The development of Compound 81 highlights the impact of even minor structural modifications on the pharmacological properties of pyrimidine derivatives. Comparing its activity and permeability profile with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can provide valuable insights into the structure-activity relationships within this class of compounds. []

2-Chloro-N(6)-cyclopentyladenosine (CCPA)

Compound Description: CCPA acts as a potent antagonist of the human adenosine A3 receptor (A3AR). [] Studies demonstrate its ability to competitively inhibit the effects of A3AR agonists, highlighting its potential as a pharmacological tool for studying A3AR signaling. []

Relevance: Although CCPA targets a different receptor system than N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, it exemplifies the pharmacological relevance of chlorine-substituted compounds in modulating receptor activity. This finding underscores the importance of exploring the potential off-target effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide at A3ARs. []

Venetoclax

Compound Description: Venetoclax is a potent, selective BCL-2 inhibitor used clinically to treat various blood cancers. [] Research focuses on understanding its metabolic pathways, identifying potential oxidative impurities, and characterizing unusual metabolites formed during its breakdown. []

Relevance: While structurally dissimilar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, venetoclax represents a successful example of a drug targeting a specific protein-protein interaction. [] Studying its metabolic profile and potential off-target effects can provide valuable insights for the development of novel therapeutics, including those with structural similarities to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide. []

Venetoclax N-oxide (VNO)

Compound Description: VNO is identified as a potential oxidative impurity formed during venetoclax degradation under oxidative stress conditions. [] It is generated by oxidizing the piperazine nitrogen of venetoclax. []

Relevance: Understanding the formation and potential toxicity of VNO is crucial for ensuring the safety and efficacy of venetoclax. While not directly related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, it highlights the importance of investigating the metabolic stability and potential degradation pathways of structurally related compounds. []

Venetoclax Hydroxylamine Impurity (VHA)

Compound Description: VHA is another oxidative impurity detected during venetoclax degradation. It is formed from VNO via a Meisenheimer rearrangement, highlighting a possible degradation pathway for venetoclax. []

Relevance: Similar to VNO, characterizing VHA emphasizes the need to evaluate the metabolic fate of drug candidates and identify potential impurities. Although not directly related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, it highlights the importance of assessing the stability and potential degradation products of structurally similar compounds. []

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 exhibits potent fungicidal activity against plant pathogens, particularly Puccinia sorghi and Erysiphe graminis. [] It demonstrates superior efficacy compared to commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam, while exhibiting low toxicity to rats. []

Relevance: Both HNPC-A9229 and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide belong to the pyrimidine-4-amine class of compounds. This structural similarity, combined with HNPC-A9229's biological activity, suggests the potential for exploring the fungicidal properties of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide or its derivatives. []

N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides

Compound Description: This series of thirteen novel compounds was designed as potential herbicides. [] Synthesized from 4-fluoroaniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, these derivatives demonstrated notable herbicidal activity, particularly against dicotyledonous weeds. []

Relevance: The presence of a substituted pyrimidine ring linked to a phenyl group through a nitrogen atom in these compounds aligns with the core structure of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide. This structural similarity, coupled with the herbicidal activity of the N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, suggests the potential for exploring the herbicidal properties of the target compound or its analogs. []

7-tert-Butyl-6-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP)

Compound Description: BCTP acts as a potent transient receptor potential vanilloid type 1 (TRPV1) antagonist, effectively blocking capsaicin and low pH-induced activation of the channel. [] Its analgesic properties, combined with a reduced propensity to induce hyperthermia compared to other TRPV1 antagonists, make it a promising candidate for chronic pain management. []

Relevance: While structurally distinct from N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, BCTP highlights the therapeutic potential of targeting ion channels for pain relief. This finding underscores the importance of investigating the potential interaction of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide with ion channels, including TRPV1. []

N-Phenylaminomethylthioacetylpyrimidine-2,4-diones

Compound Description: This novel series of compounds exhibits promising inhibitory activity against protoporphyrinogen IX oxidase (PPO). [] This enzyme is a key target for herbicide development, and these compounds offer a potential new avenue for weed control. []

Relevance: Structurally, the N-phenylaminomethylthioacetylpyrimidine-2,4-diones share a substituted pyrimidine core with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide. This common feature, coupled with their biological activity, suggests the possibility of exploring the herbicidal potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide or its derivatives. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (α7 nAChR). [] It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents without the distinct secondary component seen with other type II α7 PAMs. []

Relevance: Although structurally distinct from N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, A-867744 exemplifies the pharmacological relevance of targeting allosteric sites on receptors. This finding encourages the exploration of potential allosteric interactions of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide with its target receptor. []

(Z)-5-((1-(4-Chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione (Compound 26)

Compound Description: Compound 26 is a potent and selective inhibitor of estrogen-related receptor 1 (ERR1). [] Research has focused on developing a scalable and reproducible synthesis for this compound due to its potential therapeutic implications. []

Relevance: Although structurally dissimilar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, Compound 26 exemplifies the pharmaceutical relevance of compounds containing both chlorine and trifluoromethyl substituents. This finding highlights the need to investigate the pharmacological profile and potential off-target effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide thoroughly. []

Tebuquine and Related 5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and Nω-Oxides

Compound Description: This series of compounds was investigated for its antimalarial activity. [] Studies have shown a correlation between their structure and potency against Plasmodium berghei in mice, with smaller and more electron-donating substituents on the phenyl ring leading to increased activity. []

Relevance: While structurally distinct from N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, this series underscores the importance of exploring the structure-activity relationships of compounds containing a chlorine atom and various substituents. This information can guide the design and optimization of novel compounds, including those structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, for diverse therapeutic applications. []

Bisiridium (III) (Ir(CF3BNO)2-pop) and Bisiridium (III) (Ir(BNO)2-pop)

Compound Description: These are two heteroleptic iridium (III) complexes designed for use in solution-processed phosphorescent organic light-emitting diodes (PHOLEDs). [] Both complexes demonstrate high external quantum efficiency (EQE) and intense green emission, with Ir(CF3BNO)2-pop exhibiting superior performance. []

Relevance: Although structurally unrelated to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, these complexes highlight the application of trifluoromethyl-containing compounds in material science. This finding expands the potential applications of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide and its analogs beyond the realm of traditional drug discovery. []

Overview

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of targeted therapies. This compound features a unique molecular structure that combines various functional groups, making it a candidate for further research in pharmacology and biochemistry.

Source

The compound is synthesized through specific chemical reactions involving various reagents and catalysts. Its development is often documented in scientific literature focusing on drug discovery and development, particularly those related to kinase inhibitors and other therapeutic agents.

Classification

This compound can be classified as an aryl acetamide derivative, which is part of a broader category of compounds known for their biological activity. Its structure includes a chloro-substituted phenyl group and a pyrimidine moiety, indicating potential interactions with biological targets such as enzymes or receptors.

Synthesis Analysis

Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves several steps:

  1. Formation of the Phenolic Intermediate: The reaction begins with the chlorination of 5-(trifluoromethyl)phenol to introduce the chloro group.
  2. Pyrimidine Coupling: The next step involves the coupling of the chlorinated phenol with a pyrimidine derivative that contains a methyl group and a piperidine substituent.
  3. Acetamide Formation: Finally, the acetamide group is introduced through acylation, typically utilizing acetic anhydride or acetyl chloride.

Technical Details

The synthesis may require specific conditions such as controlled temperature, inert atmosphere, and the use of solvents like dimethyl sulfoxide or tetrahydrofuran. Catalysts may also be employed to enhance reaction efficiency and yield.

Molecular Structure Analysis

Data

  • Molecular Formula: C18H22ClF3N4O
  • Molecular Weight: Approximately 392.84 g/mol
  • CAS Number: Not provided in the sources but can be obtained through chemical databases.
Chemical Reactions Analysis

Reactions

The compound can participate in several chemical reactions:

  1. Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
  2. Hydrolysis: Under acidic or basic conditions, the acetamide bond may hydrolyze to form corresponding acids and amines.
  3. Reduction Reactions: The trifluoromethyl group may be reduced under specific conditions, altering its reactivity profile.

Technical Details

Reactions are generally conducted under controlled conditions to ensure selectivity and yield. Techniques such as chromatography may be used for purification.

Mechanism of Action

Process

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is primarily related to its interaction with specific biological targets:

  1. Kinase Inhibition: The compound is believed to inhibit certain kinases involved in cell signaling pathways, which could lead to decreased cell proliferation in cancerous tissues.
  2. Receptor Modulation: It may also modulate receptor activity through competitive inhibition or allosteric mechanisms.

Data

Research indicates that compounds with similar structures exhibit potent biological activity against various cancer cell lines, suggesting that this compound could have therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Reactivity: Reacts with strong nucleophiles due to the presence of electrophilic centers (e.g., chloro group).

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Applications

Scientific Uses

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has potential applications in:

  1. Drug Development: As a lead compound for developing new anticancer agents targeting specific kinases.
  2. Biochemical Research: Used in studies exploring cell signaling pathways and mechanisms of drug resistance.
  3. Pharmaceutical Formulations: May serve as a template for creating novel therapeutics with improved efficacy and safety profiles.

Properties

CAS Number

1207059-56-0

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide

Molecular Formula

C20H22ClF3N4O2

Molecular Weight

442.87

InChI

InChI=1S/C20H22ClF3N4O2/c1-12-5-7-28(8-6-12)19-25-13(2)9-18(27-19)30-11-17(29)26-16-10-14(20(22,23)24)3-4-15(16)21/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,26,29)

InChI Key

MTTPMBUXFKAIBY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.